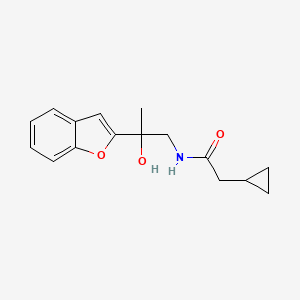

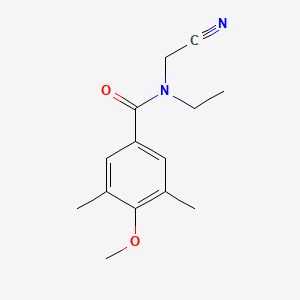

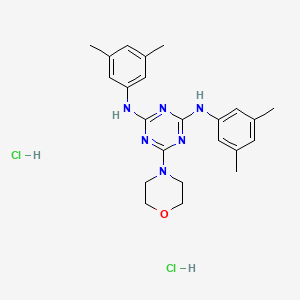

N1-phenethyl-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-phenethyl-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a compound that has gained significant attention in scientific research due to its potential therapeutic properties.

Scientific Research Applications

Infrared Spectroscopy of Sulfonamide Derivatives

Research by Uno et al. (1963) on the infrared spectra of various sulfonamide derivatives, including N-phenyl-sulfonamide and its N-deuterated compounds, provides insights into the structural characterization of these compounds. This study highlights the importance of sulfonamide derivatives in understanding the electronic structure and bonding characteristics through spectroscopic methods, applicable in pharmaceutical and material sciences (Uno et al., 1963).

Arylsulfonamide Derivatives as α1-Adrenergic Receptor Antagonists

A series of arylsulfonamide derivatives synthesized by Rak et al. (2016) targeted α1-adrenoceptor antagonists with uroselective activity, demonstrating the therapeutic potential of these compounds in treating conditions related to the α1-adrenoceptor. This research illustrates the chemical diversity and bioactivity of sulfonamide derivatives in developing new pharmaceuticals (Rak et al., 2016).

Electrolyte Materials for Energy Storage

Shin and Cairns (2008) investigated a ternary mixture involving a pyrrolidinium compound as an electrolyte in Li/S cells, showcasing the role of sulfonamide derivatives in enhancing the performance of energy storage devices. This research underscores the potential of such compounds in developing advanced materials for batteries and supercapacitors (Shin & Cairns, 2008).

Organic Synthesis and Ligand Development

Alizadeh et al. (2008) described an effective route to functionalized N1-[(2,6-dimethyl-4-oxo-4H-pyran-3-yl)carbonyl]-1-arylsulfonamide derivatives, demonstrating the versatility of sulfonamide derivatives in organic synthesis and as potential reagents in heterocyclic synthesis and as chelating ligands. This highlights their importance in synthetic chemistry and material science applications (Alizadeh et al., 2008).

Sulfenylation of Pyrroles and Indoles

Gilow et al. (1991) explored the sulfenylation of 1-substituted pyrroles and indoles, a reaction critical for synthesizing various heterocyclic compounds with potential pharmaceutical and agrochemical applications. This study exemplifies the chemical transformations that sulfonamide derivatives can undergo, broadening their applicability in diverse scientific fields (Gilow et al., 1991).

properties

IUPAC Name |

N'-[[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl]-N-(2-phenylethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O4S/c25-20(22-14-13-17-8-3-1-4-9-17)21(26)23-16-18-10-7-15-24(18)29(27,28)19-11-5-2-6-12-19/h1-6,8-9,11-12,18H,7,10,13-16H2,(H,22,25)(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCXHUXGEBPSWCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)CNC(=O)C(=O)NCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,5R)-Bicyclo[3.1.0]hexane-1,5-dicarbaldehyde](/img/structure/B2823776.png)

![4-[4-cyano-5-(trifluoromethyl)-1H-pyrazol-1-yl]benzenecarboxylic acid](/img/structure/B2823783.png)

![(Z)-4-benzoyl-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2823786.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)ethanesulfonamide](/img/structure/B2823789.png)

![N-(4-fluorophenyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2823792.png)